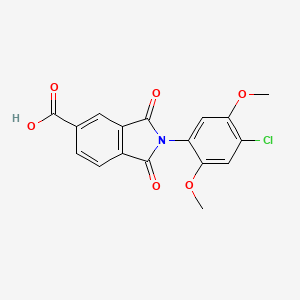
N-(2-cyclopropylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropylphenyl)benzamide, also known as CPPB, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CPPB belongs to the class of benzamide compounds and has been found to exhibit an array of biological activities. In
Wirkmechanismus
N-(2-cyclopropylphenyl)benzamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is predominantly expressed in the mesolimbic system, which plays a critical role in reward and motivation. N-(2-cyclopropylphenyl)benzamide's ability to block the dopamine D3 receptor results in a decrease in dopamine release, which in turn reduces the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
N-(2-cyclopropylphenyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is responsible for inhibitory signaling. N-(2-cyclopropylphenyl)benzamide has also been found to reduce the levels of the neurotransmitter glutamate, which is responsible for excitatory signaling. These effects contribute to N-(2-cyclopropylphenyl)benzamide's anxiolytic and antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclopropylphenyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in reward and motivation. N-(2-cyclopropylphenyl)benzamide is also highly specific, which reduces the risk of off-target effects. However, N-(2-cyclopropylphenyl)benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-(2-cyclopropylphenyl)benzamide also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of N-(2-cyclopropylphenyl)benzamide. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the investigation of N-(2-cyclopropylphenyl)benzamide's potential applications in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the development of novel delivery methods for N-(2-cyclopropylphenyl)benzamide could improve its effectiveness in vivo.
Conclusion
In conclusion, N-(2-cyclopropylphenyl)benzamide is a promising chemical compound with potential therapeutic applications. Its selective antagonism of the dopamine D3 receptor has been found to have antinociceptive, anxiolytic, and antidepressant-like effects in animal models. N-(2-cyclopropylphenyl)benzamide's biochemical and physiological effects make it a valuable tool for studying the role of the dopamine D3 receptor in reward and motivation. While N-(2-cyclopropylphenyl)benzamide has some limitations for lab experiments, its potential applications in the treatment of drug addiction and other psychiatric disorders make it an exciting area of research.
Synthesemethoden
N-(2-cyclopropylphenyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-cyclopropylphenylamine with 4-chlorobenzoic acid. The reaction proceeds through a condensation reaction, followed by a dehydration reaction, and finally a reduction reaction. The resulting product is N-(2-cyclopropylphenyl)benzamide with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antinociceptive, anxiolytic, and antidepressant-like effects in animal models. N-(2-cyclopropylphenyl)benzamide has also been shown to have potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(13-6-2-1-3-7-13)17-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNFBUNXTAAUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)

![2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)


![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)

![4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)